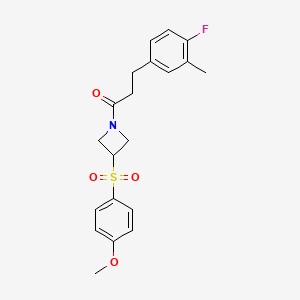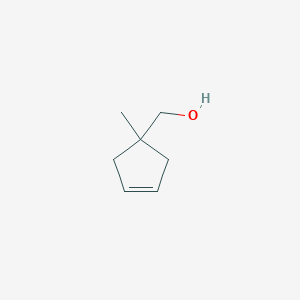
1-(2-Fluorophenyl)-3-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “1-(2-Fluorophenyl)-3-phenylpropan-2-one” belong to a class of organic compounds known as fluorophenyls . They are used in various fields such as medicine and materials science due to their unique properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including electrophilic fluorination, ring closure reactions, and oxidative aromatization .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They often involve reactions with other organic compounds and can result in a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. These properties can include things like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries
Elisabeth Krämer et al. (2012) investigated 1-Fluoropropane-2-one, a structurally similar compound, as an effective solid-electrolyte interface (SEI) forming additive in lithium-ion batteries. This study focuses on the compound's ability to enhance first-cycle efficiency, high-rate performance, and long-term cycling stability in propylene carbonate-based electrolytes on graphite electrodes (Krämer et al., 2012).
Fluorescent Sensors
Zhiyong Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore that demonstrates the effect of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). The structure's adaptability to protonation and deprotonation makes it a valuable fluorescent pH sensor in both solution and solid-state, highlighting its potential in chemical sensing applications (Yang et al., 2013).
Analytical Characterizations
M. Dybek et al. (2019) conducted a comprehensive analytical characterization of fluorolintane and its isomers, substances based on the 1,2-diarylethylamine template. Though the primary focus was on differentiating positional isomers for non-medical research chemicals, the detailed analytical methodologies including mass spectrometry and chromatography have broader implications for the analysis of complex organic compounds (Dybek et al., 2019).
Material Synthesis and Characterization
Ratika Sharma et al. (2013) reported on the synthesis and crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, showcasing the potential of fluorophenyl compounds in the development of novel materials with specific optical properties. This research provides insight into the molecular design principles for creating substances with tailored physical and chemical characteristics (Sharma et al., 2013).
Photoluminescence and OLEDs
Seok-Jong Lee et al. (2009) synthesized and characterized a blue phosphorescent iridium(III) complex, highlighting the effect of fluorine substitution on the photoluminescence properties. This study emphasizes the compound's application in organic light-emitting diodes (OLEDs) and the broader field of electronic materials (Lee et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-15-9-5-4-8-13(15)11-14(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSMBWUOVNUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-55-9 |
Source


|
| Record name | 1-(2-fluorophenyl)-3-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)




![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)
